Cetolozane
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Overview
Description
Cetolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat serious infections caused by gram-negative bacteria, including complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired bacterial pneumonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetolozane is synthesized through a series of chemical reactions involving the formation of the cephalosporin core structure. The synthesis typically involves the following steps:
Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the side chains: Various functional groups are introduced to the beta-lactam ring to enhance its antibacterial activity.
Purification and isolation: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Quality control: The product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Formulation: The purified this compound is formulated into a suitable dosage form, often combined with tazobactam, for clinical use.
Chemical Reactions Analysis
Types of Reactions
Cetolozane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives can be studied for their potential use in treating different bacterial infections .
Scientific Research Applications
Cetolozane has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.
Biology: Studied for its interactions with bacterial enzymes and cell walls.
Medicine: Used in clinical trials to evaluate its efficacy in treating various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Cetolozane exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Ceftazidime: Another cephalosporin antibiotic with a similar structure and spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity against gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin used to treat a wide range of bacterial infections.
Uniqueness of Cetolozane
This compound is unique due to its enhanced activity against multidrug-resistant gram-negative bacteria, particularly Pseudomonas aeruginosa. Its combination with tazobactam further enhances its efficacy by protecting it from degradation by beta-lactamase enzymes produced by resistant bacteria .
Properties
Molecular Formula |
C23H30N12O8S2 |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/t12-,18-/m1/s1 |
InChI Key |
JHFNIHVVXRKLEF-KZULUSFZSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Origin of Product |
United States |
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